molecular formula C24H28N2O4 B7838955 Fmoc-Lys-Oall

Fmoc-Lys-Oall

Cat. No. B7838955
M. Wt: 408.5 g/mol
InChI Key: KHXOBMIHCYCHQB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys-Oall is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Lys-Oall suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys-Oall including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Gels in Biomedicine
    Fmoc-Lys-Oall, as a component of fluorenylmethoxycarbonyl (FMOC) – functionalized amino acids, contributes to the creation of supramolecular hydrogels. These gels exhibit biocompatible and biodegradable properties, making them highly useful in the biomedical field. Specifically, Fmoc-Lys(FMOC)-OH's incorporation into these gels has been studied for its antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

  • Biomedical Applications Hydrogel Formations


    Fmoc-Lys-Oall plays a significant role in self-assembled peptide hydrogels, which are used in various biomedical applications. Its incorporation in dipeptide-based hypergelators has been reported to substantially lower the critical gelation concentration, enhancing the gel's mechanical properties and making it conducive for 2D/3D cell growth and DNA binding. This underscores its utility in biomedical product development (Chakraborty et al., 2020).

  • Synthesis and Structural Analysis in Polypeptide Research
    Research on Fmoc-L-Lys(Boc)-Gly-OH synthesis highlights Fmoc-Lys-Oall's relevance in the study of polypeptides and their physiological effects. This work aims to simplify and improve polypeptide synthesis methods, indicating Fmoc-Lys-Oall's importance in developing treatments for various diseases (Zhao Yi-nan & Melanie Key, 2013).

  • Peptide Synthesis and Modification Techniques
    Fmoc-Lys-Oall is utilized in the synthesis of peptides, particularly in processes involving fluorochrome labeling and specific amino acid derivatization. This technique is important for creating fluorescently-tagged peptides with potential applications in biological studies and diagnostics (Chersi et al., 1997).

  • Gene Delivery Applications in Tissue Engineering
    In tissue engineering, Fmoc-Lys-Oall derivatives are explored for their potential in localized viral vector gene delivery. This application is crucial in therapeutic protein administration for regeneration outcomes in various diseases, highlighting Fmoc-Lys-Oall's versatility in biomedical research (Rodríguez et al., 2016).

  • Lipidomics and Analytical Methodologies
    Fmoc-Lys-Oall is instrumental in developing novel methodologies for analyzing lipids, such as in the selective derivatization of ethanolamine glycerophospholipid species for enhanced analytic sensitivity and identification in lipidomics research (Han et al., 2005).

properties

IUPAC Name

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXOBMIHCYCHQB-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys-Oall

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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